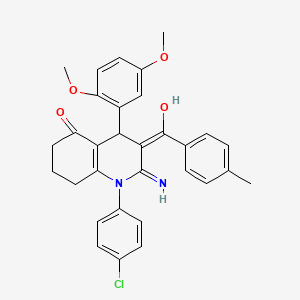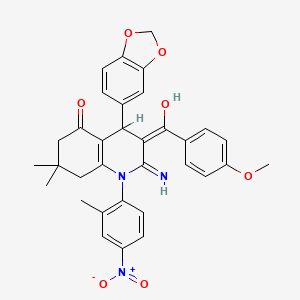![molecular formula C12H13IN2O3 B13378612 Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is an organic compound with the molecular formula C12H13IN2O3 It is a derivative of hydrazone and is characterized by the presence of an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-iodophenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 4-iodophenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-fluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity compared to its bromine, chlorine, and fluorine analogs.
Propiedades
Fórmula molecular |
C12H13IN2O3 |
|---|---|
Peso molecular |
360.15 g/mol |
Nombre IUPAC |
ethyl (Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H13IN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
Clave InChI |
JRLCXCULCXAOHJ-VXMQHADHSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)I |
SMILES canónico |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378537.png)
![2-[4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B13378558.png)
![2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide](/img/structure/B13378559.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378590.png)
![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)

![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
